molecular formula C12H22O2 B1666364 9-Decenyl acetate CAS No. 50816-18-7

9-Decenyl acetate

Cat. No. B1666364
CAS RN: 50816-18-7
M. Wt: 198.3 g/mol
InChI Key: PIQXMYAEJSMANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Decenyl acetate, also known as Acetic acid 9-decenyl ester , is a chemical compound with the linear formula C12H22O2 . It has a molecular weight of 198.308 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 9-Decenyl acetate consists of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The exact mass of the molecule is 198.16 . For a detailed molecular structure, it’s recommended to refer to chemical databases like ChemSpider .


Physical And Chemical Properties Analysis

9-Decenyl acetate is a colorless to almost colorless clear liquid . It has a specific gravity of 0.88 . The boiling point of the compound is 246°C . The refractive index is between 1.4350 and 1.4380 .

Scientific Research Applications

  • Pheromone Research and Insect Behavior : A study by Jönsson, Liljefors, and Hansson (2004) examined the structure-activity relationships of various alkyl-substituted analogs of (Z)-5-decenyl acetate, a pheromone component in the turnip moth, Agrotis segetum. They found that steric interactions between alkyl groups and receptors impact the pheromone's effectiveness, showing the chemical's relevance in understanding insect behavior and potentially in pest control applications (Jönsson, Liljefors, & Hansson, 2004).

  • Cancer Research : Jonson and Welch (2002) investigated [11C]Acetate and its potential in tumor imaging. They found that [11C]Acetate had better tumor accumulation than other aromatic fatty acids being studied, suggesting its use as a possible imaging agent for tumors (Jonson & Welch, 2002).

  • Biochemical Applications : Iqbal et al. (2019) synthesized phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides as inhibitors of human alkaline phosphatase, an enzyme significant in many physiological processes. Their research highlights the potential of using acetate derivatives in biochemical applications (Iqbal et al., 2019).

  • Organic Chemistry and Green Chemistry : Costa et al. (2012) discussed green Suzuki coupling reactions in the synthesis of ethyl (4-phenylphenyl)acetate, demonstrating the importance of acetate derivatives in organic synthesis and green chemistry initiatives (Costa et al., 2012).

  • Medical Research - Visual Function : Maeda et al. (2009) explored the effects of 9-cis-retinyl acetate on visual functions in mice, revealing the compound's potential in addressing age-related retinal dysfunction (Maeda et al., 2009).

  • Electrochemical Applications : Woolley et al. (2014) examined the protodecarboxylation of acetic acid, providing insights relevant to electrochemistry and the potential industrial applications of acetate compounds (Woolley et al., 2014).

  • Animal Health and Nutrition : Frutos et al. (2014) investigated the oral administration of cobalt acetate in sheep, which altered milk fatty acid composition. This study is significant for understanding the impact of acetate compounds on animal health and nutrition (Frutos et al., 2014).

  • Pharmaceutical Applications : Negoro et al. (2010) discovered TAK-875, a potent GPR40 agonist synthesized from phenylpropanoic acid, showcasing the role of acetate in developing new drugs (Negoro et al., 2010).

  • Dairy Science : Urrutia and Harvatine (2017) found that increasing acetate supply in lactating dairy cows stimulates milk fat synthesis, relevant for agricultural and dairy science (Urrutia & Harvatine, 2017).

  • Nanotechnology : Zhao et al. (2016) synthesized graphene oxide/rare-earth complex hybrid luminescent materials, showing the potential of acetate in nanotechnology applications (Zhao et al., 2016).

Safety And Hazards

9-Decenyl acetate has low toxicity by ingestion and skin contact . It is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

dec-9-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h3H,1,4-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQXMYAEJSMANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047125
Record name 9-Decenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Decenyl acetate

CAS RN

50816-18-7
Record name 9-Decenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50816-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Decenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Decen-1-ol, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Decenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-decenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.604
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-DECENYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I999R8F793
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Acetic anhydride, 54.0 grams (0.52 mole), was stirred, and one drop (catalyst) of methanesulfonic acid was added. To this was cautiously added dropwise 50.0 grams (0.32 mole) of 9-decen-1-ol. The addition caused an exothermic reaction which warmed the reaction mixture to 30° C. Upon completion of addition, the reaction mixture was warmed to 60° C. where it stirred for 18 hours. The reaction mixture was cooled and poured into 600 ml of ice/water. The mixture was stirred until the ice melted, and then the layers were separated. The aqueous layer was washed with one 300 ml portion of diethyl ether. The wash was combined with the organic layer, and the combination was washed repeatedly with aqueous 1N sodium hydroxide until the organic layer was basic. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under reduced pressure, yielding 57 grams of 9-decenyl acetate; b.p. 93°-95° C./1.5 mm. The nmr spectrum was consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Decenyl acetate
Reactant of Route 2
Reactant of Route 2
9-Decenyl acetate
Reactant of Route 3
Reactant of Route 3
9-Decenyl acetate
Reactant of Route 4
Reactant of Route 4
9-Decenyl acetate
Reactant of Route 5
Reactant of Route 5
9-Decenyl acetate
Reactant of Route 6
Reactant of Route 6
9-Decenyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.